2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
The compound “2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one” appears to be a complex organic molecule. It likely contains a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached1. This structure is common in many organic compounds, particularly in dyes and pharmaceuticals2.
Synthesis Analysis
While specific synthesis methods for “2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one” were not found, similar compounds often involve reactions such as nitration, reduction, and various forms of condensation345.
Molecular Structure Analysis
The molecular structure of “2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one” would likely be determined using techniques such as X-ray crystallography67.
Chemical Reactions Analysis
The nitro group in the nitrophenyl part of the molecule can undergo various reactions. One common reaction is the reduction of the nitro group to an amine group89.
Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and reactivity would be determined experimentally. The nitro group is electron-withdrawing, which can affect the compound’s reactivity1112.
Scientific Research Applications
Synthesis and Characterization of Conducting Polymers
Research has demonstrated the synthesis of new soluble conducting polymers through the polymerization of monomers containing similar nitrophenyl groups. These polymers exhibit potential for use in electrochromic devices due to their solubility in common organic solvents and favorable electronic properties. Characterization techniques such as CV, FTIR, NMR, SEM, and UV–Vis spectroscopy were employed to investigate the polymers' properties, revealing their suitability for applications requiring fast switching and high optical contrast (Serhat Variş et al., 2006).
Molecular Interaction Studies
Ultrasonic studies have provided insights into the molecular interactions of compounds containing the isoindol-1-one structure with various solvents. These studies, which focus on understanding the solute-solvent interactions at different temperatures, are crucial for applications in drug delivery and absorption. By examining the changes in thermo-acoustical parameters, researchers can infer the nature of these interactions, which is essential for designing more effective pharmaceutical formulations (Pradip Tekade et al., 2019).
Development of Sensor Technologies
Research into the development of selective and sensitive membrane-based sensors for ion detection, including barium and calcium ions, has utilized compounds with the nitrophenyl and isoindol-1-one moieties as ionophores. These studies highlight the potential of such compounds in environmental monitoring and industrial applications, where accurate and durable sensors are needed for ion concentration measurement in various samples (H. Zamani et al., 2006; H. Zamani et al., 2006).
Chemical Synthesis and Structural Analysis
Studies have also focused on the chemical synthesis and structural analysis of compounds featuring nitrophenyl and isoindol-1-one structures. These works have explored various synthetic routes, yielding compounds with potential applications in pharmaceuticals and organic electronics. The detailed structural analysis, often involving X-ray crystallography, provides a foundation for understanding the chemical behavior and reactivity of these compounds, which is crucial for their application in complex chemical syntheses (S. Volkov et al., 2007).
Safety And Hazards
Safety and hazards would also be determined experimentally. As a general rule, care should be taken when handling nitrophenyl compounds, as they can be harmful if swallowed, in contact with skin, or if inhaled13141516.
Future Directions
Future research could involve exploring new synthesis methods, investigating potential applications, and studying the compound’s behavior under various conditions171819.
Please note that this information is based on general knowledge and similar compounds, as specific information on “2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one” was not available. For detailed and accurate information, experimental studies would be needed.
properties
IUPAC Name |
2-(4-nitrophenyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14-13-4-2-1-3-10(13)9-15(14)11-5-7-12(8-6-11)16(18)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPNWTLLRQHJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326501 |
Source
|
Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |
CAS RN |
4770-74-5 |
Source
|
Record name | NSC529364 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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